molecular formula C13H15N3O4S B1417941 1,3-Diphenylguanidine hemisulfate CAS No. 32514-47-9

1,3-Diphenylguanidine hemisulfate

Cat. No.: B1417941
CAS No.: 32514-47-9
M. Wt: 309.34 g/mol
InChI Key: UYSNRRIIIXZGOZ-UHFFFAOYSA-N
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Description

1,3-Diphenylguanidine hemisulfate is a chemical compound widely used in various industrial applications, particularly in the rubber industry. It serves as an accelerator in the vulcanization process, enhancing the cross-linking of rubber molecules to improve elasticity and durability. This compound is also utilized in the detection of metals and organic bases due to its complexing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diphenylguanidine hemisulfate can be synthesized through the reaction of aniline with cyanamide under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the guanidine structure. The hemisulfate salt is then obtained by treating the resulting 1,3-diphenylguanidine with sulfuric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diphenylguanidine hemisulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Detection of Contaminants
DPG has been utilized as a complexing agent for detecting metals and organic bases in environmental samples. Its ability to form stable complexes with various metal ions makes it valuable for analytical chemistry applications, particularly in assessing contamination levels in water sources .

Case Study: DPG in Water Quality Monitoring
A study conducted on the leaching behavior of DPG from rubber products found that it can migrate into water sources, posing potential environmental risks. Researchers developed methods for quantifying DPG levels in water using high-performance liquid chromatography (HPLC) coupled with mass spectrometry, highlighting its significance in environmental monitoring .

Biomedical Applications

Dermatological Testing
DPG is also employed in dermatological patch tests to diagnose allergic contact dermatitis. Its sensitizing properties are useful for identifying allergic reactions to various substances, making it an essential tool in clinical allergy testing .

Table 2: DPG in Dermatological Applications

ApplicationDescription
Patch TestingUsed to identify allergic reactions
Sensitization PotentialKnown to cause dermatitis in sensitive individuals

Research and Development

Chemical Studies
Research has shown that DPG can undergo oxidation processes that affect its stability and environmental impact. Studies involving goethite-activated persulfate have explored the degradation mechanisms of DPG, providing insights into its behavior under different environmental conditions .

Table 3: Summary of Research Findings on DPG Degradation

Study FocusKey Findings
Oxidation MechanismsIdentified reaction products and pathways
Environmental PersistenceEvaluated leaching potential from rubber products

Mechanism of Action

The mechanism of action of 1,3-diphenylguanidine hemisulfate involves its ability to form stable complexes with various substrates. In the vulcanization process, it accelerates the cross-linking of rubber molecules by interacting with sulfur and other vulcanizing agents. This interaction enhances the formation of sulfur bridges between polymer chains, resulting in improved elasticity and durability of the rubber .

Comparison with Similar Compounds

Uniqueness: 1,3-Diphenylguanidine hemisulfate is unique due to its specific complexing properties and its effectiveness as an accelerator in the vulcanization process. Its ability to form stable complexes with metals and organic bases makes it valuable in various chemical and industrial applications .

Properties

CAS No.

32514-47-9

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

1,2-diphenylguanidine;sulfuric acid

InChI

InChI=1S/C13H13N3.H2O4S/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-5(2,3)4/h1-10H,(H3,14,15,16);(H2,1,2,3,4)

InChI Key

UYSNRRIIIXZGOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.OS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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